N-((2,4-dimethylthiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-((2,4-dimethylthiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features a thiazole ring and a chromene moiety. The thiazole ring is known for its diverse biological activities, while the chromene structure is often associated with various pharmacological properties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2,4-dimethylthiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide typically involves the formation of the thiazole ring followed by its attachment to the chromene structure. One common method includes the reaction of 2,4-dimethylthiazole with a suitable aldehyde to form the thiazole intermediate. This intermediate is then reacted with 2-oxo-2H-chromene-3-carboxylic acid under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((2,4-dimethylthiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and chromene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
N-((2,4-dimethylthiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Investigated for its anti-inflammatory, anticancer, and neuroprotective properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-((2,4-dimethylthiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The chromene moiety may contribute to the compound’s antioxidant properties, protecting cells from oxidative stress.
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted thiazoles: Known for their broad spectrum of biological activities.
Thiazolidines: Another class of thiazole derivatives with significant pharmacological properties.
Thiazoles with different substituents: Variations in substituents can lead to different biological outcomes.
Uniqueness
N-((2,4-dimethylthiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is unique due to its specific combination of a thiazole ring and a chromene moiety, which imparts a distinct set of biological activities and potential therapeutic applications.
This compound’s unique structure and diverse reactivity make it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-9-14(22-10(2)18-9)8-17-15(19)12-7-11-5-3-4-6-13(11)21-16(12)20/h3-7H,8H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWIVILMRLJMZNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CNC(=O)C2=CC3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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